(5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine
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Overview
Description
(5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound that features a pyridine ring attached to an oxadiazole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridin-2-ylmethyl)-1,2,4-triazol-3-yl)methanamine
- (5-(Pyridin-2-ylmethyl)-1,2,4-thiadiazol-3-yl)methanamine
- (5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)ethanamine
Uniqueness
(5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[5-(pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C9H10N4O/c10-6-8-12-9(14-13-8)5-7-3-1-2-4-11-7/h1-4H,5-6,10H2 |
InChI Key |
OYWLYRRLGWLJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC(=NO2)CN |
Origin of Product |
United States |
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